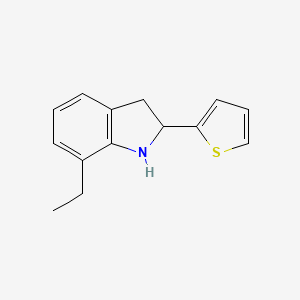
7-Ethyl-2-(thiophen-2-yl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-2-(thiophen-2-yl)indoline is a heterocyclic compound that features an indoline core substituted with an ethyl group at the 7th position and a thiophene ring at the 2nd position. Indoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the thiophene ring further enhances its chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-2-(thiophen-2-yl)indoline typically involves the construction of the indoline core followed by the introduction of the ethyl and thiophene substituents. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indoline core. Subsequent alkylation and thiophene substitution can be achieved through various organic reactions, such as Friedel-Crafts alkylation and cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethyl-2-(thiophen-2-yl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline core can be oxidized to form indole derivatives.
Reduction: Reduction reactions can modify the thiophene ring or the indoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Applications De Recherche Scientifique
7-Ethyl-2-(thiophen-2-yl)indoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Indoline derivatives are explored for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound’s unique chemical properties make it useful in the development of materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 7-Ethyl-2-(thiophen-2-yl)indoline involves its interaction with specific molecular targets and pathways. The indoline core can interact with various biological receptors, while the thiophene ring may enhance binding affinity and specificity. These interactions can modulate cellular processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Ethylindoline: Lacks the thiophene ring, resulting in different chemical and biological properties.
2-(Thiophen-2-yl)indoline: Similar structure but without the ethyl group, affecting its reactivity and applications.
7-Methyl-2-(thiophen-2-yl)indoline: Substitution with a methyl group instead of an ethyl group, leading to variations in chemical behavior.
Uniqueness
7-Ethyl-2-(thiophen-2-yl)indoline’s unique combination of the indoline core, ethyl group, and thiophene ring distinguishes it from other compounds. This specific structure imparts unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H15NS |
|---|---|
Poids moléculaire |
229.34 g/mol |
Nom IUPAC |
7-ethyl-2-thiophen-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H15NS/c1-2-10-5-3-6-11-9-12(15-14(10)11)13-7-4-8-16-13/h3-8,12,15H,2,9H2,1H3 |
Clé InChI |
NUOGUAWALSKAHK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC2=C1NC(C2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



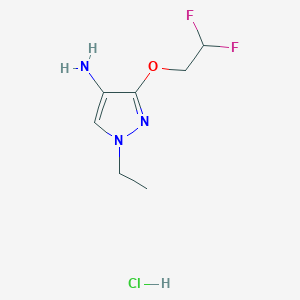
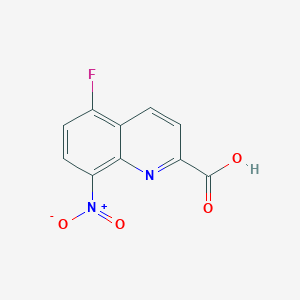

![Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11877087.png)
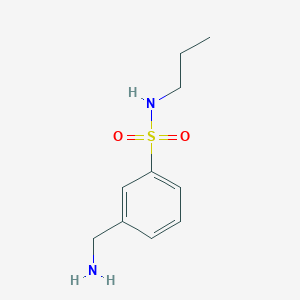

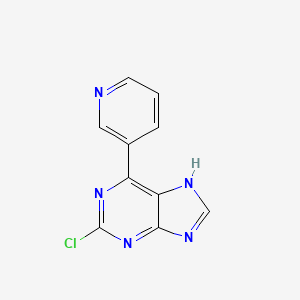
![2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B11877098.png)
![7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11877099.png)
![Indolo[2,1-b]quinazolin-12(6H)-one](/img/structure/B11877112.png)
![Imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone](/img/structure/B11877117.png)

![1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11877136.png)
